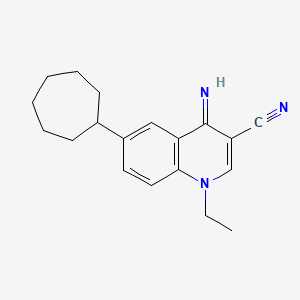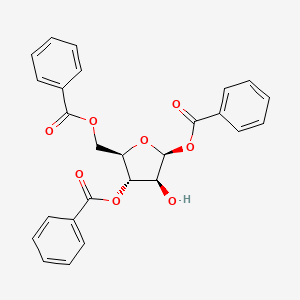
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position and a 3-oxobutyl group attached to the nitrogen atom at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the 3-oxobutyl group. One common synthetic route involves the following steps:
Bromination: The starting material, pyrimidine-2,4(1H,3H)-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable 3-oxobutylating agent, such as 3-bromobutan-2-one, in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the 3-oxobutyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives and other oxidized products.
Applications De Recherche Scientifique
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromine atom and the 3-oxobutyl group play crucial roles in the binding affinity and specificity of the compound. The pyrimidine ring can interact with the active site of the target protein, while the substituents modulate the overall binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine and fluorine, which can lead to different binding affinities and selectivities in biological systems. Additionally, the 3-oxobutyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications.
Propriétés
Numéro CAS |
133593-63-2 |
|---|---|
Formule moléculaire |
C8H9BrN2O3 |
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
5-bromo-1-(3-oxobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(12)2-3-11-4-6(9)7(13)10-8(11)14/h4H,2-3H2,1H3,(H,10,13,14) |
Clé InChI |
BWMYEEFXHQTLER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCN1C=C(C(=O)NC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)




![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)



![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)



